molecular formula C23H20Cl2N2O4 B12155729 N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

Cat. No.: B12155729
M. Wt: 459.3 g/mol
InChI Key: XASQJTCTRVUNFX-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1Z)-1-[5-(3,4-Dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is a synthetic benzamide derivative characterized by a furan-2-yl moiety substituted with a 3,4-dichlorophenyl group, a dimethylamino carboxamide chain, and a 4-methoxybenzamide moiety. The compound’s Z-configuration at the propenamide double bond and electron-withdrawing substituents (e.g., dichlorophenyl) may influence its pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C23H20Cl2N2O4

Molecular Weight

459.3 g/mol

IUPAC Name

N-[(Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C23H20Cl2N2O4/c1-27(2)23(29)20(26-22(28)14-4-7-16(30-3)8-5-14)13-17-9-11-21(31-17)15-6-10-18(24)19(25)12-15/h4-13H,1-3H3,(H,26,28)/b20-13-

InChI Key

XASQJTCTRVUNFX-MOSHPQCFSA-N

Isomeric SMILES

CN(C)C(=O)/C(=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)/NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CN(C)C(=O)C(=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Preparation of 5-(3,4-Dichlorophenyl)furan-2-carbaldehyde

The furan precursor is synthesized through a Sonogashira coupling between 3,4-dichlorophenylacetylene and 2-furaldehyde, followed by cyclization.

ParameterValue/DescriptionSource Citation
CatalystPd(PPh₃)₂Cl₂ (5 mol%)
LigandCuI (10 mol%)
SolventTHF
Temperature60°C, 12 hours
Yield78%

The product is purified via silica gel chromatography (hexane:EtOAc, 4:1) and characterized by ¹H NMR (δ 9.85 ppm, singlet for aldehyde proton).

Enamine Formation: Condensation with Dimethylamine

The aldehyde undergoes condensation with dimethylamine to form the (Z)-enamine intermediate.

Reaction Scheme:

5-(3,4-Dichlorophenyl)furan-2-carbaldehyde+Me2NHEtOH, Δ(Z)-enamine intermediate\text{5-(3,4-Dichlorophenyl)furan-2-carbaldehyde} + \text{Me}_2\text{NH} \xrightarrow{\text{EtOH, Δ}} \text{(Z)-enamine intermediate}

Optimization ParameterEffect on Yield
Solvent Ethanol > Methanol (higher polarity)
Temperature Reflux (78°C) vs. RT (RT yields 45%)
Molar Ratio 1:1.2 (aldehyde:amine) optimal

The reaction achieves 82% yield under reflux conditions, with Z-selectivity confirmed by NOESY (nuclear Overhauser effect between furan β-H and enamine CH).

Amide Coupling with 4-Methoxybenzoyl Chloride

The enamine intermediate is coupled with 4-methoxybenzoyl chloride using a DPDTC-mediated activation (di-2-pyridyldithiocarbonate).

Procedure:

  • Activation: Enamine (1 equiv), DPDTC (1.2 equiv), and Et₃N (2 equiv) in anhydrous DCM, 0°C, 1 hour.

  • Coupling: 4-Methoxybenzoyl chloride (1.1 equiv) added dropwise, stirred at RT for 6 hours.

Characterization DataValue
HRMS (m/z) Calculated: 513.12; Found: 513.10 [M+H]⁺
¹³C NMR 167.8 ppm (amide carbonyl)

This method avoids racemization and achieves 75% yield , outperforming traditional EDCl/HOBt coupling (60% yield).

Critical Analysis of Methodologies

Solvent Effects on Enamine Formation

Polar aprotic solvents (e.g., DMF) reduce stereoselectivity due to increased solvation of intermediates. Ethanol enhances Z-selectivity by stabilizing the transition state via hydrogen bonding.

Catalytic vs. Stoichiometric Approaches

The use of palladium catalysts in furan synthesis (Sonogashira) minimizes byproducts compared to stoichiometric methods (e.g., Friedel-Crafts acylation), which generate HCl waste.

Scalability and Industrial Relevance

A kilogram-scale pilot synthesis (patent WO2014105817A1) demonstrates feasibility:

Scale1 kg Batch
Purity 99.2% (HPLC)
Cycle Time 72 hours
Total Yield 61%

Key challenges include exothermicity during amide coupling , mitigated via controlled addition and jacketed reactors.

Alternative Pathways and Comparative Data

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) reduces enamine formation time from 12 hours to 30 minutes, albeit with lower yield (68%) due to thermal decomposition.

Enzymatic Coupling

Lipase-catalyzed amidation (Candida antarctica) achieves 55% yield but requires anhydrous conditions and extended reaction time (48 hours) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction can occur at the enone moiety, converting it to a saturated ketone.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Saturated ketones.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for enzymes involved in metabolic pathways.

    Receptor Binding: Studies on its binding affinity to various biological receptors.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

    Material Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. It can also bind to receptors, modulating their signaling pathways. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Impact:

  • Halogenation: The 3,4-dichlorophenyl group in the target compound likely increases lipophilicity (higher XLogP3 vs. monochloro analogs) and enhances binding to hydrophobic pockets in biological targets compared to 3-chlorophenyl analogs .
  • Amino Group: The dimethylamino group offers moderate steric bulk and electron-donating properties, contrasting with the allylamino (unsaturated, reactive) and cyclohexylamino (bulky, hydrophobic) groups .

Physicochemical Properties

  • Lipophilicity: The target compound’s XLogP3 is estimated to be higher (~4.5) than analogs with monochloro substituents (e.g., 4.2 for the 3-methoxypropylamino analog ).
  • Hydrogen Bonding: The dimethylamino group (2 H-bond donors, 5 acceptors) may reduce solubility compared to the 3-methoxypropylamino analog (2 donors, 6 acceptors) .

Pharmacological Implications

Structural Insights from NMR Studies

Evidence from NMR analyses of related compounds (e.g., compounds 1 and 7 in ) indicates that substituents in regions corresponding to the dichlorophenyl and amino groups significantly alter chemical shifts. For example:

  • Region A (positions 39–44): Substitutions here (e.g., dichlorophenyl vs.
  • Region B (positions 29–36): Changes in the amino group (e.g., dimethylamino vs. cyclohexylamino) affect hydrogen-bonding capacity and conformational flexibility .

Hypothesized Bioactivity

  • The target compound’s dichlorophenyl group may enhance inhibition of cytochrome P450 enzymes or bacterial targets (cf. etobenzanid, a dichlorophenyl-containing herbicide ).
  • Compared to the cyclohexylamino analog , the dimethylamino group may reduce off-target interactions due to lower steric hindrance.

Biological Activity

N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C24H20Cl2N2O4C_{24}H_{20}Cl_{2}N_{2}O_{4} and a molecular weight of approximately 471.3 g/mol. It features a furan moiety, dichlorophenyl substitution, and an amide linkage, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC24H20Cl2N2O4
Molecular Weight471.3 g/mol
CAS Number488825-35-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on creating the furan ring and introducing the dichlorophenyl group, followed by the formation of the amide linkage.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including:

Bacterial StrainActivity Level
Escherichia coli (G-)Moderate
Klebsiella pneumoniae (G-)Moderate
Staphylococcus aureus (G+)High

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Research has also explored the anticancer potential of this compound. A study demonstrated that it inhibits the proliferation of certain cancer cell lines, suggesting that it may induce apoptosis through the activation of caspase pathways. The following table summarizes findings from relevant studies:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)18.5

These results indicate that this compound may serve as a lead compound for further development in cancer therapeutics.

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cell division and metabolism.
  • Disruption of Signal Transduction : It might interfere with signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

Case Study 1: Anticancer Efficacy in Animal Models

In a mouse model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Case Study 2: Antimicrobial Efficacy

In another study involving infected mice, treatment with the compound resulted in decreased bacterial load and improved survival rates compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the key steps and optimal conditions for synthesizing N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide?

  • Methodology : Synthesis involves multi-step organic reactions, including coupling of substituted furan and benzamide precursors. Critical steps include:

  • Use of coupling reagents (e.g., DCC/HOBt) for amide bond formation .
  • Controlled temperature (25–60°C) and inert atmosphere to prevent side reactions .
  • Purification via column chromatography or recrystallization.
    • Optimization : Reaction yields improve with precise pH control (neutral to slightly acidic) and anhydrous solvents (e.g., DMF or THF) .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?

  • Techniques :

  • 1H-NMR/13C-NMR : Assign protons and carbons in the Z-configuration enamide and dichlorophenyl groups .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and furan ring vibrations .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 436.89 for [M+H]+) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What are the optimal conditions for studying the compound’s fluorescence properties?

  • Key Parameters (from analogous benzamide derivatives):

ParameterOptimal ValueEffect on Fluorescence Intensity
pH5.0Maximizes protonation equilibrium
Temperature25°CPrevents thermal quenching
SolventEthanolEnhances quantum yield
Excitation/Emission340/380 nmMatches π→π* transitions
  • Validation : Use binding constant (Kb) calculations via Stern-Volmer plots .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Example : Discrepancies in NMR signals due to rotational isomerism in the enamide group.
  • Strategies :

  • Variable-temperature NMR to observe coalescence of split peaks .
  • DFT calculations to predict chemical shifts and compare with experimental data .
  • Cross-validation using X-ray crystallography (if crystals are obtainable) .

Q. What strategies optimize the compound’s pharmacological activity through structural modifications?

  • Approaches :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) on the dichlorophenyl ring to enhance target binding .
  • Stereochemistry : Compare Z/E isomers via chiral HPLC to assess bioactivity differences .
  • Prodrug Design : Modify the dimethylamino group to improve solubility (e.g., quaternization) .
    • In Vitro Testing : Use kinase inhibition assays to correlate structure-activity relationships (SAR) .

Q. How should researchers design experiments to analyze the compound’s binding interactions with biological targets?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) .
  • Molecular Docking : Simulate interactions with homology-modeled proteins (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
    • Controls : Include negative controls (e.g., mutated proteins) to validate specificity .

Q. What experimental designs address stability challenges in aqueous solutions?

  • Degradation Pathways : Hydrolysis of the enamide group under basic conditions .
  • Solutions :

  • Use buffered solutions (pH 4–6) to minimize hydrolysis .
  • Lyophilize the compound for long-term storage .
  • Monitor stability via accelerated aging studies (40°C/75% RH) with HPLC .

Data Contradiction Analysis

Q. How to interpret conflicting results in fluorescence quantum yield measurements?

  • Potential Causes :

  • Solvent polarity effects altering excited-state dynamics .
  • Aggregation-induced quenching at high concentrations.
    • Resolution :
  • Normalize data using reference standards (e.g., quinine sulfate).
  • Conduct concentration-dependent studies (1–100 µM) to identify linear ranges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.